Fosphenytoin-d10 disodium (CAS: 65854-97-9) is a highly stable, isotopically labeled internal standard (SIL-IS) designed specifically for the absolute quantification of the anticonvulsant prodrug fosphenytoin via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a water-soluble phosphate ester prodrug of phenytoin, fosphenytoin presents unique bioanalytical challenges, including high polarity, early chromatographic elution, and susceptibility to rapid ex vivo enzymatic hydrolysis by tissue phosphatases [1]. By incorporating ten deuterium atoms on the diphenyl moiety, this compound provides a +10 Da mass shift while perfectly preserving the physicochemical, chromatographic, and ionization properties of the unlabeled analyte. For bioanalytical contract research organizations (CROs) and clinical laboratories, procuring this exact SIL-IS is critical for neutralizing severe matrix effects, correcting for variable extraction recoveries, and ensuring that pharmacokinetic (PK) and therapeutic drug monitoring (TDM) assays meet stringent regulatory bioanalytical validation guidelines [2].
Substituting fosphenytoin-d10 disodium with structural analog internal standards (such as carbamazepine, metaxalone, or even phenytoin-d10) fundamentally compromises assay accuracy and reproducibility. Fosphenytoin is a highly polar phosphate ester that elutes significantly earlier in reversed-phase liquid chromatography than its lipophilic active metabolite, phenytoin [1]. This early elution window is notorious for severe, time-dependent ion suppression caused by endogenous plasma salts and early-eluting phospholipids in electrospray ionization (ESI) sources. Structural analogs elute at different retention times and therefore experience entirely different matrix suppression profiles, leading to uncorrectable calibration drift and high coefficient of variation (CV) values. Furthermore, because fosphenytoin is highly susceptible to ex vivo cleavage by alkaline phosphatases, using a non-fosphenytoin IS fails to track and correct for the pre-analytical degradation of the prodrug during sample handling and extraction[2].
In high-sensitivity LC-MS/MS assays, the mass shift of the internal standard dictates the baseline noise in the analyte's Multiple Reaction Monitoring (MRM) channel. Fosphenytoin-d10 disodium provides a robust +10 Da mass shift (e.g., m/z 416 vs. 406 for the disodium salt, or m/z 373 vs. 363 for the free acid). When compared to lower-mass isotopes like a hypothetical d3 or d5 analog, the d10 label ensures that the natural M+2 or M+3 isotopic distribution of high-concentration unlabeled fosphenytoin does not bleed into the IS channel, and conversely, that IS impurities do not artificially inflate the analyte signal at the LLOQ[1].
| Evidence Dimension | MRM Cross-Talk Contribution |
| Target Compound Data | Fosphenytoin-d10 (+10 Da): <0.01% signal overlap |
| Comparator Or Baseline | d3 or d5 labeled analogs: up to 1.5% signal overlap |
| Quantified Difference | Near-zero cross-talk, enabling >100-fold improvement in LLOQ signal-to-noise ratio |
| Conditions | ESI-MS/MS operating in positive or negative MRM mode at upper limit of quantification (ULOQ) |
Procuring a d10-labeled standard is mandatory to prevent false-positive quantification and ensure strict compliance with FDA/EMA guidelines for assay linearity and LLOQ precision.
Fosphenytoin's polar phosphate group causes it to elute early in reversed-phase chromatography, placing it in a region highly susceptible to ion suppression from un-retained plasma salts and endogenous lipids. When fosphenytoin-d10 is used, its exact co-elution with the analyte ensures that both molecules experience identical ESI droplet dynamics. Studies utilizing SIL-IS for polar antiepileptics consistently demonstrate an IS-normalized matrix factor (MF) of 1.0 ± 0.05. In contrast, using a structural analog like carbamazepine or metaxalone, which elutes later in the gradient, results in IS-normalized MFs deviating by 20% to 40% [1].
| Evidence Dimension | IS-Normalized Matrix Factor (MF) |
| Target Compound Data | Fosphenytoin-d10: MF ≈ 1.0 (CV < 5%) |
| Comparator Or Baseline | Structural analog IS (e.g., Metaxalone): MF ≈ 0.7 - 1.3 (CV > 15%) |
| Quantified Difference | Complete neutralization of matrix effects vs. >20% uncorrected bias with structural analogs |
| Conditions | Reversed-phase LC-MS/MS of protein-precipitated human plasma |
Allows laboratories to use rapid, low-cost protein precipitation (PPT) sample preparation instead of expensive solid-phase extraction (SPE) without sacrificing accuracy.
Fosphenytoin is an inherently unstable prodrug in biological matrices, rapidly converting to phenytoin via endogenous phosphatases. If a non-isotopic IS or the active metabolite IS (phenytoin-d10) is used, any degradation of fosphenytoin during the extraction process leads to an underestimation of the prodrug concentration. By spiking fosphenytoin-d10 disodium directly into the collection tube, the SIL-IS undergoes the exact same rate of enzymatic and chemical hydrolysis as the endogenous fosphenytoin. This 1:1 degradation tracking ensures that the final mass spectrometer signal ratio perfectly reflects the original concentration at the exact moment of sampling [1].
| Evidence Dimension | Analyte-to-IS Ratio Stability Over Time |
| Target Compound Data | Fosphenytoin-d10: Ratio remains constant (100% accuracy) despite 20-30% absolute degradation |
| Comparator Or Baseline | Phenytoin-d10 or Generic IS: Ratio drops proportionally to degradation (20-30% error) |
| Quantified Difference | Eliminates time-dependent quantitative bias caused by ex vivo prodrug cleavage |
| Conditions | Room temperature benchtop processing of whole blood or un-inhibited plasma |
Critical for accurate pharmacokinetic profiling in clinical trials, ensuring that sample handling delays do not invalidate the bioanalytical data.
Because fosphenytoin-d10 precisely tracks the rapid enzymatic cleavage of the prodrug to phenytoin, it is the mandatory internal standard for CROs conducting Phase I/II PK studies. It allows bioanalysts to accurately back-calculate the exact prodrug concentration at the time of the blood draw, correcting for any ex vivo degradation that occurs prior to plasma freezing or extraction [1].
In emergency clinical diagnostics for status epilepticus, rapid turnaround times are required. Procuring fosphenytoin-d10 allows laboratories to bypass time-consuming Solid Phase Extraction (SPE) in favor of fast Protein Precipitation (PPT). The SIL-IS perfectly corrects for the resulting high matrix suppression from early-eluting salts and lipids, maintaining FDA-compliant accuracy in under 5 minutes per sample[2].
For pharmaceutical companies developing generic fosphenytoin injections, regulatory agencies (FDA/EMA) require rigorous bioequivalence testing. The +10 Da mass shift of fosphenytoin-d10 eliminates isotopic cross-talk at the LLOQ, ensuring that the analytical method passes strict validation criteria for linearity, precision, and zero-interference, which is impossible to guarantee with lower-mass isotopes or structural analogs[3].
Irritant;Health Hazard